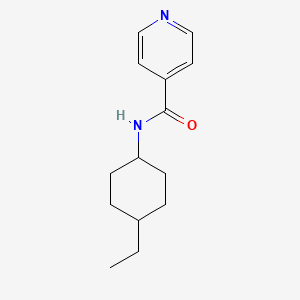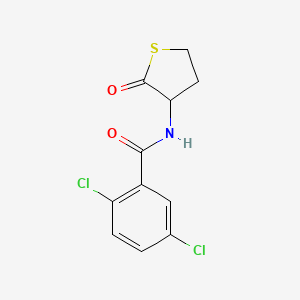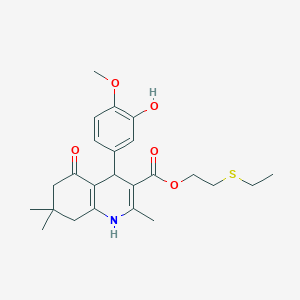
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride, also known as Propanamine hydrochloride, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential treatment for cancer and other diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated its ability to inhibit cell growth and proliferation, induce apoptosis, and modulate gene expression. In vivo studies have shown that it can reduce tumor growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area is the investigation of its potential use in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
Conclusion
In conclusion, N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The continued study of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has the potential to lead to significant advancements in various fields and improve human health and the environment.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride involves the reaction between 2,4,6-trichlorophenol and tert-butylamine in the presence of a suitable solvent and a catalyst. The reaction is typically carried out under controlled conditions of temperature and pressure to ensure the desired product's formation and purity.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, N-(tert-butyl)-3-(2,4,6-trichlorophenoxy)-1-propanamine hydrochloride hydrochloride has been shown to be effective in controlling the growth of weeds and other unwanted plants. In medicine, it has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In environmental science, it has been studied for its potential use in the remediation of contaminated soils and water.
Propiedades
IUPAC Name |
2-methyl-N-[3-(2,4,6-trichlorophenoxy)propyl]propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO.ClH/c1-13(2,3)17-5-4-6-18-12-10(15)7-9(14)8-11(12)16;/h7-8,17H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJTYVRWOCLUSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=C(C=C1Cl)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[3-(2,4,6-trichlorophenoxy)propyl]propan-2-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(methylsulfonyl)-N~1~-(1-phenylethyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5154640.png)
![N-(4-fluorophenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5154647.png)
![3-(2-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5154661.png)

![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)

![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)